molecular formula C19H15FO2 B6375152 4-(2-Benzyloxyphenyl)-2-fluorophenol CAS No. 1261948-41-7

4-(2-Benzyloxyphenyl)-2-fluorophenol

Cat. No.: B6375152
CAS No.: 1261948-41-7
M. Wt: 294.3 g/mol
InChI Key: LARGPLQCDNRZDR-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzyloxyphenyl)-2-fluorophenol typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzyloxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the benzyloxy group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 2-fluorophenol or modified benzyloxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Benzyloxyphenyl)-2-fluorophenol is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(2-phenylmethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-17-12-15(10-11-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARGPLQCDNRZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684570
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-41-7
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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